
Egfr-IN-69
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-69 is a novel inhibitor targeting the epidermal growth factor receptor. This receptor is a transmembrane tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Mutations and overexpression of the epidermal growth factor receptor are often associated with various cancers, making it a significant target for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-69 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
Egfr-IN-69 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Egfr-IN-69 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of epidermal growth factor receptor inhibitors.
Biology: Helps in understanding the role of epidermal growth factor receptor in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers with epidermal growth factor receptor mutations.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the epidermal growth factor receptor.
作用機序
Egfr-IN-69 exerts its effects by binding to the adenosine triphosphate-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling proteins. As a result, the compound disrupts the signaling pathways involved in cell growth, survival, and proliferation, leading to the inhibition of cancer cell growth.
類似化合物との比較
Egfr-IN-69 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its selectivity and potency against specific epidermal growth factor receptor mutations. This uniqueness makes it a promising candidate for overcoming resistance to existing therapies.
List of Similar Compounds
- Gefitinib
- Erlotinib
- Osimertinib
This compound stands out due to its enhanced efficacy and reduced side effects, making it a valuable addition to the arsenal of epidermal growth factor receptor inhibitors.
特性
分子式 |
C31H37Cl2N7O3S |
|---|---|
分子量 |
658.6 g/mol |
IUPAC名 |
5-chloro-N-[5-chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-(1-ethylsulfonylindol-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C31H37Cl2N7O3S/c1-4-44(41,42)40-20-23(22-7-5-6-8-27(22)40)30-25(33)19-34-31(36-30)35-26-17-24(32)28(18-29(26)43-3)39-11-9-21(10-12-39)38-15-13-37(2)14-16-38/h5-8,17-21H,4,9-16H2,1-3H3,(H,34,35,36) |
InChIキー |
NEVDBLDTOAJSBN-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)NC4=CC(=C(C=C4OC)N5CCC(CC5)N6CCN(CC6)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


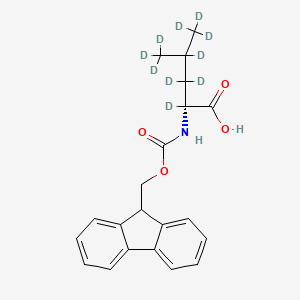
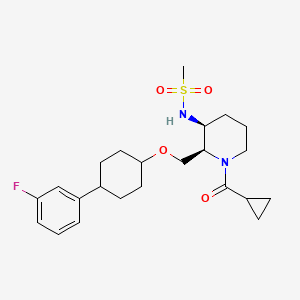
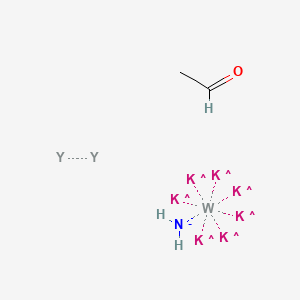
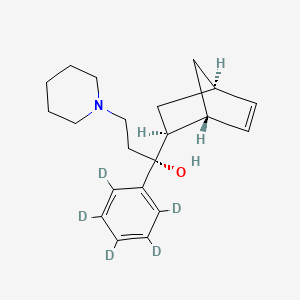

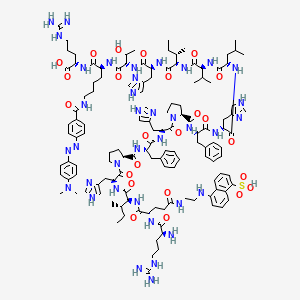
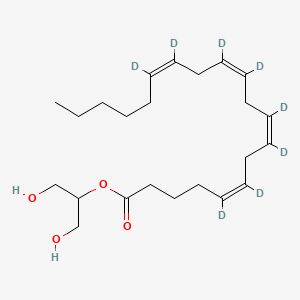


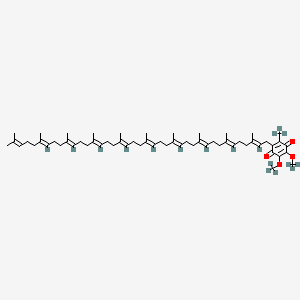
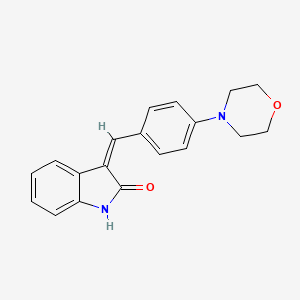
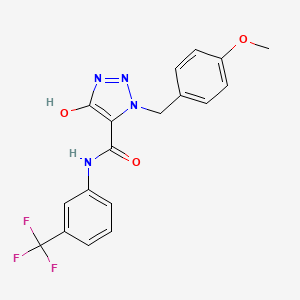
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)

